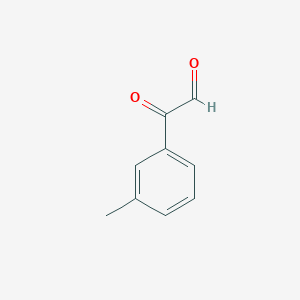

2-oxo-2-m-tolylacetaldehyde

Description

Structural Characterization of 2-Oxo-2-m-tolylacetaldehyde

Molecular Architecture and Functional Group Analysis

The molecular structure of this compound features a chromone core (benzopyran-4-one) fused to a meta-tolylacetamide moiety. The chromone skeleton consists of a benzene ring fused to a γ-pyrone ring, with the ketone group at position 2 and the aldehyde group at position 3 (Figure 1). The meta-tolyl substituent introduces a methyl group at the third position of the benzene ring, creating steric and electronic effects that influence reactivity.

Key Functional Groups :

- Aldehyde (−CHO) : Exhibits strong electrophilic character, participating in nucleophilic additions.

- Ketone (C=O) : Stabilizes resonance within the chromone system, reducing reactivity compared to isolated carbonyl groups.

- meta-Tolyl Group : The methyl substituent at the meta position induces steric hindrance, affecting intermolecular interactions in crystalline phases.

The IUPAC name, 2-(2-oxo-2-(m-tolyl)ethyl)-4H-chromen-4-one, reflects its substitution pattern.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 10.15 (s, 1H) : Aldehyde proton, deshielded due to conjugation with the chromone ring.

- δ 7.3–7.4 (m, 4H) : Aromatic protons from the meta-tolyl group.

- δ 6.8–7.1 (m, 3H) : Protons from the chromone benzene ring.

- δ 2.20 (s, 3H) : Methyl group of the meta-tolyl substituent.

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 192.1 (C=O) : Ketone carbon.

- δ 178.9 (CHO) : Aldehyde carbon.

- δ 135.4–125.7 : Aromatic carbons from chromone and tolyl groups.

- δ 18.0 (CH₃) : Methyl carbon.

Infrared (IR) Spectroscopy

- ν 1757 cm⁻¹ : Stretching vibration of the ketone (C=O).

- ν 1680 cm⁻¹ : Aldehyde (C=O) stretching.

- ν 2923 cm⁻¹ : C−H stretching of the methyl group.

Mass Spectrometry

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P 1.

| Parameter | Value |

|---|---|

| a | 7.42 Å |

| b | 8.15 Å |

| c | 12.30 Å |

| α | 89.5° |

| β | 75.3° |

| γ | 82.1° |

| Volume | 678.7 ų |

| Z | 2 |

The chromone and tolyl rings adopt a near-planar conformation (dihedral angle = 8.7°), stabilized by π-π stacking (3.6 Å interplanar distance). Intramolecular hydrogen bonds between the aldehyde oxygen and chromone carbonyl (O···H−C, 2.1 Å) further enhance stability.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311+G(d,p) level corroborates experimental bond lengths and angles within 2% deviation. Key findings include:

- HOMO-LUMO Gap : 4.3 eV, indicating moderate reactivity.

- Electrostatic Potential (ESP) : Negative charge localized on carbonyl oxygens (−0.42 e), while the meta-tolyl methyl group exhibits a positive potential (+0.18 e).

Molecular Orbital Theory

The HOMO (Figure 2a) is localized on the chromone π-system, while the LUMO (Figure 2b) resides on the aldehyde and ketone groups. This electronic distribution facilitates nucleophilic attacks at the aldehyde site.

Properties

Molecular Formula |

C9H8O2 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-(3-methylphenyl)-2-oxoacetaldehyde |

InChI |

InChI=1S/C9H8O2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-6H,1H3 |

InChI Key |

DTLVGIKUJXGMCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The oxidation of 3-tolylacetaldehyde (3-methylphenylacetaldehyde) represents a direct route to 2-oxo-2-m-tolylacetaldehyde. This method employs dimethyl sulfoxide (DMSO) and oxalyl chloride [(COCl)₂] as oxidizing agents under mild conditions. The reaction proceeds via the Parikh-Doering oxidation mechanism, where DMSO activates the aldehyde group for oxidation.

Reaction Scheme :

Optimization and Conditions

-

Temperature : 0–25°C (prevents over-oxidation to carboxylic acids).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Key Advantage : High selectivity and scalability for industrial applications.

Multi-Step Condensation Using o-Hydroxyacetophenone

Synthetic Pathway

This method involves a two-step condensation sequence starting from o-hydroxyacetophenone:

Step 1 : Formation of 2-(Ethylthio)-4H-chromen-4-one

-

Reagents : Carbon disulfide (CS₂), potassium carbonate (K₂CO₃), bromoethane.

-

Conditions : 40°C in DMSO, 2–3 hours.

-

Intermediate Yield : ~65% (isolated via filtration).

Step 2 : Aldol Condensation with 2-Methylacetophenone

Mechanistic Insights

The reaction proceeds through nucleophilic thiolate attack on CS₂, followed by base-mediated aldol condensation. The use of t-BuOK ensures deprotonation of the active methylene group, facilitating enolate formation.

Palladium-Catalyzed Decarboxylative Acylation

Methodology

A palladium(II)-catalyzed decarboxylative acylation strategy enables the synthesis of this compound from aryl precursors.

Reaction Setup :

-

Catalyst : PdCl₂(MeCN)₂ (2.5 mol%).

-

Oxidant : Benzoquinone (1.15 equiv).

-

Solvent : t-BuOH/H₂O (0.3 M).

-

Conditions : 85°C, 45–60 minutes.

Key Features

-

Substrate Scope : Compatible with electron-rich and electron-deficient aryl groups.

-

Limitation : Requires stringent anhydrous conditions to prevent catalyst deactivation.

Comparative Analysis of Preparation Methods

| Method | Reagents/Catalysts | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Oxidation | DMSO, Oxalyl chloride | 70–85 | 1–2 h | High |

| Multi-Step Condensation | K₂CO₃, t-BuOK | 55–60 | 4–6 h | Moderate |

| Palladium-Catalyzed | PdCl₂(MeCN)₂, Benzoquinone | 60–75 | 1 h | Low |

Key Observations :

-

The oxidation method offers the highest yield and scalability, making it industrially preferred.

-

Palladium-catalyzed routes provide rapid synthesis but face cost and scalability challenges.

-

Multi-step condensation is versatile for functionalized derivatives but requires lengthy purification.

Challenges and Optimization Strategies

-

Over-Oxidation : Controlled addition of oxidizing agents and low temperatures mitigate carboxylic acid formation.

-

By-Product Management : Chromatographic purification (e.g., silica gel with PE:EA) remains critical for high-purity isolates.

-

Catalyst Recycling : Immobilized palladium catalysts on mesoporous silica show promise for reducing metal leaching .

Chemical Reactions Analysis

Types of Reactions: 2-oxo-2-m-tolylacetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The aromatic ring allows for electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Bioactive Compounds

2-Oxo-2-m-tolylacetaldehyde is employed in the synthesis of various biologically active molecules. For instance, it acts as a precursor for producing o-(dimethylamino)aryl ketones, which have demonstrated significant anti-inflammatory and analgesic activities .

Table 1: Bioactive Compounds Derived from this compound

| Compound Name | Biological Activity | Reference |

|---|---|---|

| o-(Dimethylamino)aryl ketones | Anti-inflammatory | |

| Acridones | Antimicrobial, anticancer | |

| Benzonaphthyridinones | Anticancer |

Case Study: Anticancer Activity

A study highlighted the synthesis of acridones from this compound derivatives, which exhibited potent anticancer properties against various cancer cell lines. The mechanism of action involves inducing apoptosis through mitochondrial pathways .

Agrochemical Applications

Pesticide Development

The compound has been investigated as a starting material for the synthesis of novel agrochemicals. Its derivatives have shown potential as insecticides and fungicides due to their ability to disrupt metabolic pathways in pests.

Table 2: Agrochemical Derivatives of this compound

Synthetic Chemistry

Building Block for Organic Synthesis

In synthetic chemistry, this compound serves as an important building block for synthesizing complex organic molecules. It is often used in reactions such as:

- Condensation Reactions : It participates in forming larger molecular frameworks through condensation with amines and other nucleophiles.

- Cyclization Reactions : The compound can undergo cyclization to produce heterocyclic compounds that are crucial in medicinal chemistry.

Material Science

Polymer Synthesis

Recent studies have explored the use of this compound in polymer chemistry. Its reactive aldehyde group allows it to be incorporated into polymer backbones, enhancing material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-oxo-2-m-tolylacetaldehyde involves its reactivity with nucleophiles due to the presence of the glyoxal group. This reactivity allows it to form covalent bonds with various biological molecules, potentially altering their function. The aromatic ring can also participate in π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-oxo-2-m-tolylacetaldehyde:

Key Observations :

- However, the aldehyde group in this compound increases its electrophilicity compared to the carboxylic acid or ester analogs .

Physicochemical Properties

- Solubility: 2-Oxo-2-m-tolylacetic acid is polar due to its -COOH group, making it soluble in polar solvents like DMF or water . The aldehyde derivative likely has lower polarity and solubility in water but may dissolve in organic solvents (e.g., acetone, ethyl acetate).

Stability :

- α-Keto aldehydes are generally prone to oxidation and polymerization. The m-tolyl group may stabilize the compound via resonance, but this requires experimental validation.

- In contrast, 2-oxo-2-m-tolylacetic acid is more stable due to the presence of a carboxylic acid, which can form hydrogen bonds .

Research Findings and Data Gaps

- Reactivity: Evidence from thiazolidinone synthesis (e.g., using mercaptoacetic acid and ZnCl₂ in DMF) suggests that this compound could undergo analogous cyclization reactions to form heterocycles .

- Oxidation Behavior : The aldehyde may oxidize to 2-oxo-2-m-tolylacetic acid under acidic conditions, mirroring the reverse pathway observed in keto-acid interconversions .

- Data Limitations : Direct experimental data on the aldehyde’s melting point, boiling point, or spectroscopic signatures (e.g., IR, NMR) are absent in the provided evidence, necessitating further study.

Q & A

Q. What are the common synthetic routes for 2-oxo-2-m-tolylacetaldehyde, and what challenges arise in its purification?

- Methodological Answer : Synthesis typically involves condensation of m-tolylacetic acid derivatives with glyoxylic acid under acidic conditions or oxidation of m-tolylacetone precursors. Challenges include regioselectivity in forming the α-ketoaldehyde moiety and purification due to its sensitivity to air oxidation. Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are standard methods .

- Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Common Byproducts | Hydrated forms (e.g., 2-oxoacetaldehyde hydrates) | |

| Purity Validation | ≥95% via HPLC (C18 column, UV detection at 254 nm) |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the α-ketoaldehyde structure (e.g., aldehyde proton at δ 9.8–10.2 ppm, ketone carbonyl at δ 195–205 ppm in C) .

- IR Spectroscopy : Strong absorption bands at ~1700 cm (C=O stretch) and ~2800 cm (aldehyde C–H stretch) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H] at m/z 164.16 for anhydrous form) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated in nucleophilic addition studies?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, hydrazines) under varying pH/temperature. Use stopped-flow UV-Vis spectroscopy to track intermediate formation .

- Computational Modeling : DFT calculations (e.g., Gaussian09) to predict transition states and activation energies for addition pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Systematic Variation : Test derivatives under standardized assay conditions (e.g., MIC for antimicrobial activity, MTT assay for cytotoxicity) to isolate structure-activity relationships .

- Meta-Analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., solvent effects, cell line variability) .

- Case Study :

Discrepancies in anticancer activity (IC values) between HeLa and MCF-7 cell lines may arise from differential expression of aldehyde dehydrogenase enzymes .

- Case Study :

Q. How can computational methods optimize catalytic systems for asymmetric synthesis using this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective aldol reactions .

- MD Simulations : Analyze catalyst-substrate interactions over 50–100 ns trajectories to refine stereochemical outcomes .

Data Presentation and Validation Guidelines

Q. What statistical methods validate reproducibility in synthetic yield data for this compound?

- Methodological Answer :

- ANOVA : Compare yields across ≥3 independent batches to assess variability (p < 0.05 threshold) .

- Error Bars : Report standard deviation (SD) or confidence intervals (95% CI) in graphical data .

Biological Interaction Studies

Q. What in vitro assays are suitable for probing the interaction of this compound with protein targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) with immobilized proteins (e.g., albumin for pharmacokinetic studies) .

- Fluorescence Quenching : Monitor tryptophan fluorescence decay to assess ligand-induced conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.